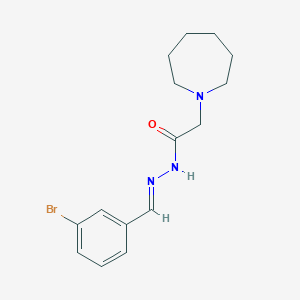

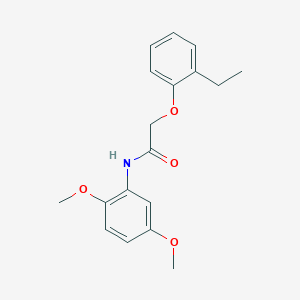

![molecular formula C16H18N4O B5610961 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5610961.png)

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazolo[3,4-b]quinoline derivatives involves various strategies, including the regioselective synthesis of tetrahydro pyrazolo[3,4-b]quinolin-5(6H)-ones, highlighting the efficiency of combining specific reagents under controlled conditions to form the desired cyclic compounds (Quiroga et al., 2001; Daidone et al., 2014). Additionally, microwave-assisted synthesis has been employed to efficiently create pyrazolo[4,3-f]quinolin-7-one derivatives, demonstrating the utility of modern techniques in facilitating complex organic syntheses (Peng et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]quinoline derivatives has been extensively studied, revealing insights into their tautomeric forms and structural characteristics through NMR and X-ray crystallography. These studies provide a deeper understanding of the molecular conformation and electronic distribution, essential for predicting reactivity and interaction with biological targets (G. Daidone et al., 2014).

Chemical Reactions and Properties

Pyrazolo[3,4-b]quinolines undergo various chemical reactions, including regioselective cyclocondensations and reactions under catalyst-free conditions, showcasing their versatility in organic synthesis. The ability to undergo different chemical transformations is crucial for the development of novel compounds with potential pharmacological activities (Mahnaz Ezzati et al., 2017).

Physical Properties Analysis

The physical properties of pyrazolo[3,4-b]quinoline derivatives, such as solubility and melting points, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further pharmaceutical development, affecting its formulation and delivery (Shichen Li et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyrazolo[3,4-b]quinoline derivatives are fundamental for their application in drug discovery. Investigations into their interactions with biological targets and enzymes provide valuable information on their mechanism of action and potential therapeutic uses (Seddigheh Sheikhi-Mohammareh et al., 2023).

Mécanisme D'action

While the specific mechanism of action for “N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide” is not mentioned in the search results, it’s worth noting that some pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activities to inhibit TRKA . TRKA is a member of the receptor tyrosine kinase (RTK) family and is associated with the proliferation and differentiation of cells .

Orientations Futures

Propriétés

IUPAC Name |

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c1-9(2)16(21)18-14-12-8-11-6-5-10(3)7-13(11)17-15(12)20(4)19-14/h5-9H,1-4H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYITQFYTHFWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1-pyrrolidinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610890.png)

![2-{2-[(4-methylphenyl)thio]ethoxy}benzaldehyde thiosemicarbazone](/img/structure/B5610905.png)

![methyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1H-pyrazole-3-carboxylate](/img/structure/B5610911.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5610912.png)

![N-{[2-(2-pyrazinyl)-1,3-thiazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5610934.png)

![N-[4-(cyanomethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5610943.png)

![methyl 3-{[(2-methoxybenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5610958.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5610966.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(2-pyridinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5610977.png)